molecular formula C12H17BrClFN2O2 B6661967 4-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride

4-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride

Cat. No.: B6661967
M. Wt: 355.63 g/mol
InChI Key: BXEZJJXBMVSOPP-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of bromine, fluorine, and methoxyethylamino groups attached to a benzamide core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride typically involves multiple steps:

    Bromination and Fluorination: The starting material, benzamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 4 and 2 positions, respectively. This can be achieved using bromine (Br2) and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amidation: The intermediate product is then subjected to amidation with 2-(2-methoxyethylamino)ethylamine. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (SNAr) can replace the fluorine atom with an amine or thiol group.

    Reduction Reactions: The compound can be reduced to form different derivatives. For instance, catalytic hydrogenation can reduce the amide group to an amine.

    Oxidation Reactions: Oxidative conditions can modify the methoxyethylamino group, potentially leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while reduction and oxidation reactions can produce amines and carboxylic acids, respectively.

Scientific Research Applications

4-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a building block for designing new drugs, particularly those targeting specific receptors or enzymes. Its unique structure allows for the exploration of structure-activity relationships (SAR) in drug development.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways. For instance, it may act as an inhibitor or activator of certain proteins.

    Material Science:

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The methoxyethylamino group may facilitate interactions with polar or charged regions of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluoro-N-methylbenzamide: This compound lacks the methoxyethylamino group, which may affect its biological activity and solubility.

    4-bromo-2-fluoro-N-ethylbenzamide: Similar to the target compound but with an ethyl group instead of the methoxyethylamino group, potentially altering its pharmacokinetic properties.

    4-bromo-2-fluoro-N-(2-hydroxyethyl)benzamide: The presence of a hydroxyethyl group can influence the compound’s reactivity and interactions with biological targets.

Uniqueness

4-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride is unique due to the combination of bromine, fluorine, and methoxyethylamino groups, which confer distinct chemical and physical properties. These features can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-bromo-2-fluoro-N-[2-(2-methoxyethylamino)ethyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2O2.ClH/c1-18-7-6-15-4-5-16-12(17)10-3-2-9(13)8-11(10)14;/h2-3,8,15H,4-7H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEZJJXBMVSOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCNC(=O)C1=C(C=C(C=C1)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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